

# Early Preclinical Data on PROTAC TTK Degradar-2: A Technical Guide

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## Compound of Interest

Compound Name: PROTAC TTK degrader-2

Cat. No.: B12408074

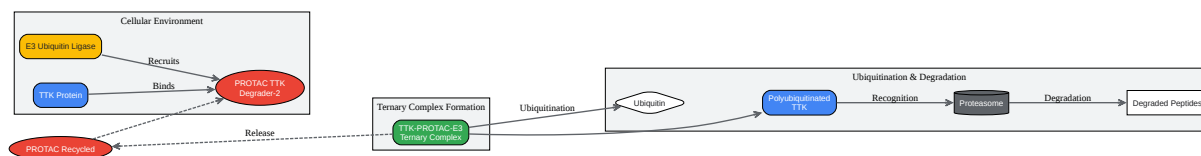
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data available for **PROTAC TTK degrader-2**, a potent and selective Threonine Tyrosine Kinase (TTK) degrader. The information presented herein is intended for research, scientific, and drug development professionals interested in the emerging field of targeted protein degradation.

## Core Mechanism of Action

**PROTAC TTK degrader-2** is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the body's natural protein disposal system to eliminate the TTK protein. It consists of a ligand that binds to the TTK protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the TTK protein, marking it for degradation by the proteasome. This catalytic process allows a single molecule of the degrader to induce the degradation of multiple TTK protein molecules.



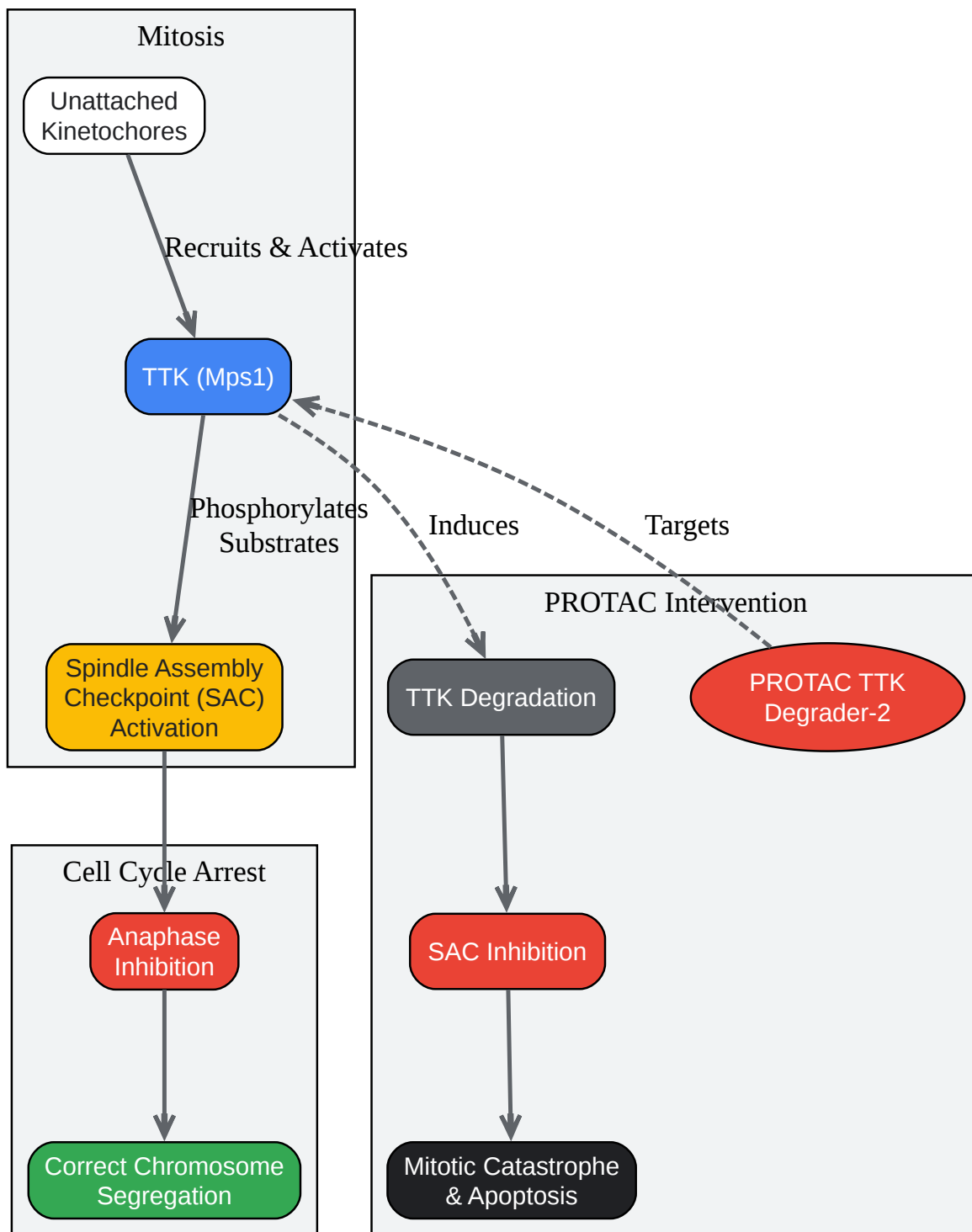
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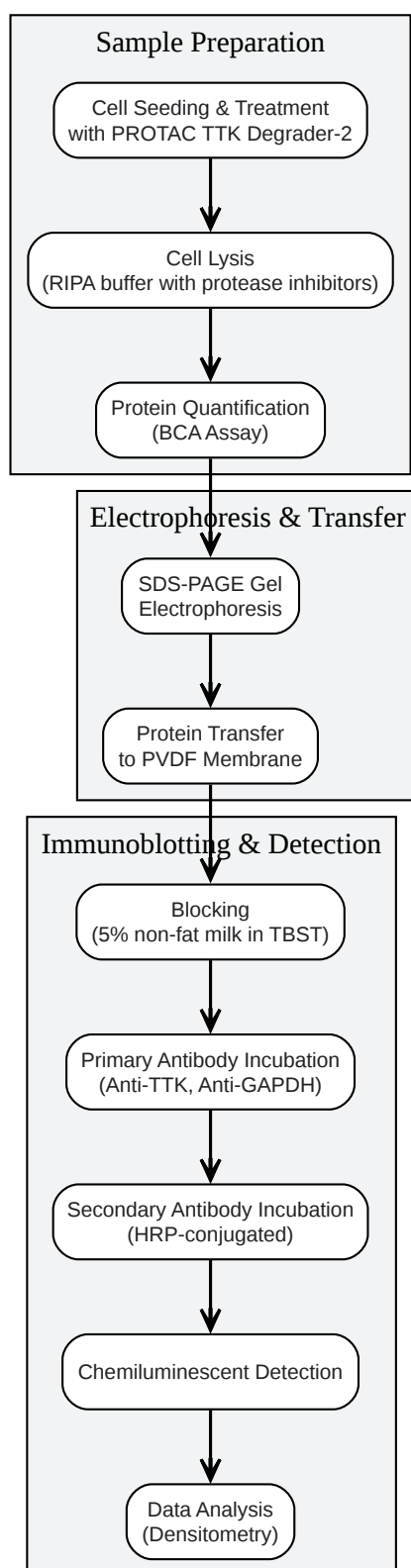
Caption: The catalytic cycle of **PROTAC TTK degrader-2**.

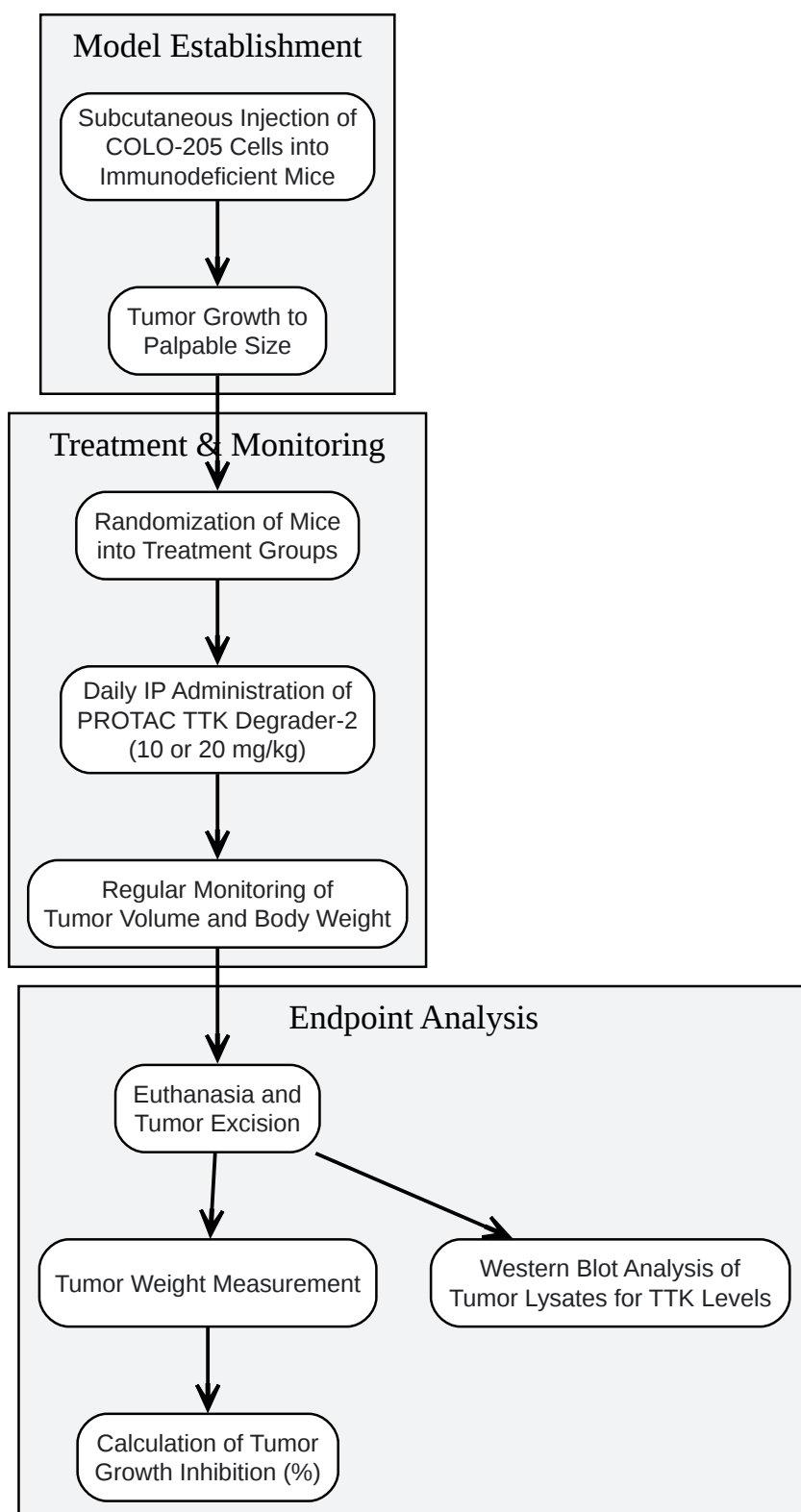
## Threonine Tyrosine Kinase (TTK) Signaling Pathway

TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that is a key regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1]

Overexpression of TTK is observed in various cancers and is often associated with a poor prognosis.[1][2] By degrading TTK, **PROTAC TTK degrader-2** disrupts the SAC, leading to mitotic errors and subsequent cell death in cancer cells, which are often highly proliferative and genomically unstable.[3]







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## References

- 1. scientificarchives.com [scientificarchives.com]
- 2. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
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